
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethyl pyrimidine moiety and a tert-butyl carbamate group
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
Mode of Action
The compound acts as an agonist to the TGR5 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the TGR5 receptor and activates it, which leads to a series of biochemical reactions inside the cell .
Biochemical Pathways
The activation of the TGR5 receptor by the compound triggers a cascade of biochemical reactions. These reactions are part of the pathways associated with diabetes, metabolic syndrome, and autoimmune disease . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .
Pharmacokinetics
The compound has been described as potent, selective, and orally bioavailable . This means that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body to reach its target sites.
Result of Action
The activation of the TGR5 receptor by the compound has been shown to be effective in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT) in genetically obese mice . This effect was lost upon chronic dosing .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other substances that can interact with the compound or its target.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Pyrimidine Moiety: This step involves the reaction of the pyrrolidine derivative with a trifluoromethyl pyrimidine compound under suitable conditions.
Attachment of the Tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is , with a molecular weight of 346.35 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and is linked to a pyrrolidine moiety via a carbamate functional group, which influences its biological properties.
Kinase Inhibition
One of the primary applications of this compound is in the field of kinase inhibition. Kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer and other diseases. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various kinases, including Aurora kinases and DRAK1.
- Aurora Kinase Inhibition : Research indicates that pyrimidine-based derivatives can inhibit Aurora A kinase activity, which is essential for cell division. The presence of the tert-butyl and pyrimidine moieties enhances binding affinity and selectivity towards the kinase target .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications in the chemical structure can lead to enhanced biological activity. For example, the introduction of different substituents on the pyrimidine ring or altering the piperidine structure can significantly affect the potency of the compound against specific targets .
Potential Therapeutic Uses
Given its inhibitory effects on key kinases, this compound has potential therapeutic applications in treating cancers where these kinases are overactive. The selectivity observed in preliminary studies suggests that it could minimize off-target effects, making it a promising candidate for further development.
Case Study 1: DRAK1 Inhibition
In a study focusing on DRAK1, a serine/threonine kinase involved in apoptosis and cell differentiation, researchers synthesized various derivatives to assess their inhibitory effects. The compound exhibited a Kd value of 21 nM, indicating strong binding affinity and selectivity among a panel of 468 kinases . This selectivity suggests potential applications in targeted cancer therapies.
Case Study 2: Aurora Kinase Activity
Another study investigated the effects of pyrimidine derivatives on Aurora kinases. The results showed that certain modifications led to compounds with improved inhibitory activity against Aurora A kinase, with IC50 values significantly lower than previously reported compounds . These findings highlight the importance of structural modifications in enhancing therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl (1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (1-(6-(difluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the trifluoromethyl group at the 6-position of the pyrimidine ring, which can significantly influence its biological activity and chemical properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a lead compound in drug discovery.
Activité Biologique
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19F3N4O2
- Molecular Weight : 288.31 g/mol
- CAS Number : 219599-99-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent, anti-inflammatory compound, and inhibitor of specific biological pathways.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit moderate antibacterial properties. For instance, derivatives containing pyrimidine and pyrrolidine moieties have shown efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
(S)-tert-Butyl Carbamate | Staphylococcus aureus | 250 |
(S)-tert-Butyl Carbamate | Escherichia coli | 250 |
Anti-inflammatory Properties
Studies have demonstrated that compounds featuring the pyrrolidine structure can inhibit pro-inflammatory cytokines. For example, a related compound was shown to reduce TNFα production in LPS-treated mouse models, indicating potential therapeutic effects in inflammatory diseases .
The mechanism by which (S)-tert-butyl carbamate exerts its effects may involve interaction with specific protein targets. For instance, it is hypothesized to modulate signaling pathways linked to inflammation and bacterial resistance. The binding affinity to target proteins can be influenced by the trifluoromethyl group, which enhances lipophilicity and potentially increases bioavailability .
Case Studies
- In Vivo Studies : In a study evaluating the anti-inflammatory effects of a related compound, researchers administered the compound in a mouse model of zymosan-induced peritonitis. Results showed a significant reduction in inflammatory cell migration at doses of 100 mg/kg .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines using the MTT assay. The results indicated minimal cytotoxicity at concentrations up to 10 µM for related structures, suggesting a favorable safety profile .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBDILKNONISF-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.